molecular formula C31H46O2 B13438716 (2E,7S,11R)-Vitamin K1

(2E,7S,11R)-Vitamin K1

Cat. No.: B13438716
M. Wt: 450.7 g/mol
InChI Key: MBWXNTAXLNYFJB-KSVLJPARSA-N
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Description

(2E,7S,11R)-Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. It is naturally found in green leafy vegetables, such as spinach and kale, and is essential for the synthesis of proteins involved in blood coagulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,7S,11R)-Vitamin K1 involves several steps, including the formation of the naphthoquinone ring and the attachment of the phytyl side chain. One common method involves the condensation of 2-methyl-1,4-naphthoquinone with phytol under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process often includes purification steps such as crystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

(2E,7S,11R)-Vitamin K1 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to hydroquinone forms.

    Substitution: It can undergo nucleophilic substitution reactions at the quinone ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E,7S,11R)-Vitamin K1 has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular processes and its interaction with enzymes involved in blood clotting.

    Medicine: Investigated for its potential therapeutic effects in osteoporosis and cardiovascular diseases.

    Industry: Used in the formulation of dietary supplements and fortified foods.

Mechanism of Action

(2E,7S,11R)-Vitamin K1 exerts its effects primarily through its role as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of glutamic acid residues in certain proteins, which is essential for their biological activity. The molecular targets include clotting factors such as prothrombin and osteocalcin, which are involved in blood coagulation and bone metabolism, respectively .

Comparison with Similar Compounds

Similar Compounds

    Vitamin K2 (Menaquinone): Differentiated by its side chain structure, which contains multiple isoprene units.

    Vitamin K3 (Menadione): A synthetic compound with a simpler structure lacking the phytyl side chain.

Uniqueness

(2E,7S,11R)-Vitamin K1 is unique due to its specific phytyl side chain, which influences its solubility and biological activity. Unlike Vitamin K2, which is produced by bacteria and found in fermented foods, Vitamin K1 is primarily obtained from plant sources .

Properties

Molecular Formula

C31H46O2

Molecular Weight

450.7 g/mol

IUPAC Name

2-methyl-3-[(E,7S,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24+/m1/s1

InChI Key

MBWXNTAXLNYFJB-KSVLJPARSA-N

Isomeric SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

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